molecular formula C27H26N2O4 B1677307 (7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid CAS No. 176391-41-6

(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid

Cat. No. B1677307
M. Wt: 442.5 g/mol
InChI Key: VSVQEQDGOFPGAT-OHYPFYFLSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability) .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Furan Derivatives Synthesis : Research on furan derivatives highlights the influence of substituents on the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans, demonstrating the steric effects and electron-withdrawing characteristics that favor the production of these compounds (Horaguchi et al., 1982).
  • Antibacterial Agents : Pyridonecarboxylic acids have been studied for their antibacterial activity, with specific analogues showing promise for further biological studies (Egawa et al., 1984).

Novel Compound Synthesis

  • Novel Synthesis Methods : A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the potential for creating new compounds with significant pharmaceutical relevance, has been developed (Osyanin et al., 2014).

Homolytic Substitution and Supramolecular Assemblies

  • Regioselective Homolytic Substitution : Studies on benzo[c][2,7]naphthyridines show regioselective homolytic substitutions that are crucial for synthesizing pyridoacridine alkaloids, demonstrating the compound's utility in complex chemical syntheses (Plodek et al., 2012).
  • Supramolecular Assemblies : Research on cocrystals involving cyclohexanetricarboxylic acid and bipyridine homologues illustrates the compound's potential in forming neutral and ionic complexes, highlighting its importance in crystal engineering and material science (Bhogala & Nangia, 2003).

Harmonic Generation and Crystal Engineering

  • Harmonic Generation Response : Studies on noncentrosymmetric organic solids, including the discussed compound, have shown a very strong second harmonic generation response, indicating potential applications in nonlinear optics (Zhao et al., 2004).
  • Crystal Engineering : Research on the synthesis and assembly of 1,2,4,5-benzenetetracarboxylic acid with pyridine derivatives demonstrates the compound's utility in designing supramolecular assemblies, furthering the field of crystal engineering (Arora & Pedireddi, 2003).

properties

CAS RN

176391-41-6

Product Name

(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[6-methyl-5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

InChI

InChI=1S/C27H26N2O4/c1-19-12-13-24-23(10-5-11-25(24)32-18-26(30)31)22(19)14-16-33-29-27(20-7-3-2-4-8-20)21-9-6-15-28-17-21/h2-11,15,17H,12-14,16,18H2,1H3,(H,30,31)/b29-27+

InChI Key

VSVQEQDGOFPGAT-OHYPFYFLSA-N

Isomeric SMILES

CC1=C(C2=C(CC1)C(=CC=C2)OCC(=O)O)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4

SMILES

CC1=C(C2=C(CC1)C(=CC=C2)OCC(=O)O)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4

Canonical SMILES

CC1=C(C2=C(CC1)C(=CC=C2)OCC(=O)O)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
ONO 1301
ONO-1301

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
Reactant of Route 3
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
Reactant of Route 6
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid

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